Enhanced Halogen Bonding Potential: 2-Chloro Substitution Enables Unique Protein-Ligand Interactions Relative to 2-Methyl and Unsubstituted Analogs
The 2-chloro substituent in 2-chloro-1H-indole-3-carbonitrile introduces a sigma-hole that enables halogen bonding interactions with backbone carbonyl oxygens and side-chain residues in kinase ATP-binding pockets. This interaction, characterized by a C-Cl···O distance of approximately 3.0-3.3 Å, is geometrically distinct from the weaker van der Waals contacts observed with 2-methyl-1H-indole-3-carbonitrile and is entirely absent in the unsubstituted indole-3-carbonitrile [1]. Quantitative docking studies of indole-3-carbonitrile fragments against DYRK1A reveal that 2-chloro substitution yields a calculated binding free energy (ΔG) of -5.2 kcal/mol, compared to -4.1 kcal/mol for the 2-methyl analog and -3.8 kcal/mol for the unsubstituted parent [2]. This enhanced interaction energy is directly attributable to the halogen bond and translates to a measurable improvement in fragment binding efficiency.
| Evidence Dimension | Calculated binding free energy (ΔG) of indole-3-carbonitrile fragments to DYRK1A kinase |
|---|---|
| Target Compound Data | ΔG = -5.2 kcal/mol (estimated from docking of 2-chloro-1H-indole-3-carbonitrile scaffold) |
| Comparator Or Baseline | 2-Methyl-1H-indole-3-carbonitrile: ΔG = -4.1 kcal/mol; Unsubstituted indole-3-carbonitrile: ΔG = -3.8 kcal/mol |
| Quantified Difference | ΔΔG = -1.1 kcal/mol (relative to 2-methyl analog); ΔΔG = -1.4 kcal/mol (relative to unsubstituted parent) |
| Conditions | Molecular docking simulations using DYRK1A crystal structure (PDB: 2VX3) with Glide SP scoring function |
Why This Matters
The 1.1-1.4 kcal/mol improvement in binding free energy represents a 6- to 10-fold enhancement in predicted binding affinity (based on ΔG = -RT ln Kd at 298 K), directly impacting fragment hit prioritization in structure-based drug discovery campaigns.
- [1] Meine R, Becker W, Falke H, Preu L, Loaëc N, Meijer L, Kunick C. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules. 2018;23(2):64. View Source
- [2] Meine R. 2-Substituierte Indol-3-carbonitrile als neue Inhibitoren der Proteinkinase DYRK1A. Dissertation, Technische Universität Braunschweig, 2018. View Source
